molecular formula C5H9Na2O8P B12851755 Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate

Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate

Cat. No.: B12851755
M. Wt: 274.07 g/mol
InChI Key: MSUSOPCULOEKKB-GBQQWJQBSA-L
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Description

Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate is a chemical compound with a complex structure that includes multiple hydroxyl groups and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate typically involves the phosphorylation of a suitable precursor molecule. One common method involves the reaction of a pentose sugar derivative with a phosphorylating agent under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as enzymatic phosphorylation or chemical synthesis using high-throughput reactors. The choice of method depends on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a substrate in enzymatic reactions and is involved in metabolic pathways.

    Medicine: The compound is studied for its potential therapeutic effects and as a diagnostic tool.

    Industry: It is used in the production of pharmaceuticals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate involves its interaction with specific molecular targets. The phosphate group allows it to participate in phosphorylation reactions, which are crucial in many biological processes. The compound can act as a substrate for enzymes, influencing various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (2R,3S,4R,5R)-3,4,5-trihydroxy-1-oxo-6-(phosphonooxy)-2-hexanolate
  • Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxtetrahydrofuran-2-yl methyl hydrogen phosphate

Uniqueness

Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate is unique due to its specific arrangement of hydroxyl and phosphate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous.

Properties

Molecular Formula

C5H9Na2O8P

Molecular Weight

274.07 g/mol

IUPAC Name

disodium;[(2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate

InChI

InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2/t3-,4+,5+;;/m0../s1

InChI Key

MSUSOPCULOEKKB-GBQQWJQBSA-L

Isomeric SMILES

C([C@H]([C@@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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